molecular formula C6H3BrN2S B2859519 7-Bromothiazolo[4,5-c]pyridine CAS No. 108724-09-0

7-Bromothiazolo[4,5-c]pyridine

Cat. No.: B2859519
CAS No.: 108724-09-0
M. Wt: 215.07
InChI Key: KVIWWNXSTHMZKC-UHFFFAOYSA-N
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Description

7-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system with a bromine atom at the 7th position. This compound is part of a broader class of thiazolo[4,5-c]pyridines, which are known for their diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine . This intermediate can then undergo further reactions to form the desired thiazolo[4,5-c]pyridine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazolo[4,5-c]pyridine derivatives with different functional groups at the 7th position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromothiazolo[4,5-c]pyridine is unique due to the presence of the bromine atom at the 7th position, which allows for further functionalization through nucleophilic substitution reactions. This feature enhances its versatility in drug design and material science applications .

Properties

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWWNXSTHMZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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